2-[(2R,3S,4S,5R)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid
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Overview
Description
Semduramicin is a polyether ionophore antibiotic primarily used in veterinary medicine to prevent coccidiosis in poultry. Coccidiosis is a parasitic disease affecting the intestinal tract of animals, particularly chickens, caused by protozoa of the genus Eimeria. Semduramicin is known for its efficacy against various Eimeria species, including Eimeria tenella, Eimeria acervulina, and Eimeria maxima .
Preparation Methods
Synthetic Routes and Reaction Conditions: Semduramicin is synthesized through a complex fermentation process involving the actinomycete Actinomadura roserufa. The fermentation broth is extracted with organic solvents, and the crude extract is purified using chromatographic techniques to isolate semduramicin .
Industrial Production Methods: In industrial settings, semduramicin is produced by large-scale fermentation. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to optimize the yield. After fermentation, the compound is extracted and purified to obtain semduramicin in its active form .
Chemical Reactions Analysis
Types of Reactions: Semduramicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity.
Common Reagents and Conditions:
Oxidation: Semduramicin can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of semduramicin .
Scientific Research Applications
Semduramicin has several scientific research applications across various fields:
Chemistry: It is used as a model compound to study ionophore activity and transport mechanisms across biological membranes.
Biology: Researchers use semduramicin to investigate its effects on protozoan parasites and its potential as an anticoccidial agent.
Industry: Semduramicin is used in the poultry industry to prevent coccidiosis, thereby improving the health and productivity of poultry flocks
Mechanism of Action
Semduramicin exerts its effects by disrupting the ion balance within the cells of protozoan parasites. It forms complexes with cations such as sodium and potassium, facilitating their transport across cell membranes. This ion imbalance leads to osmotic stress and cell death in the parasites. The primary molecular targets are the ion channels and transporters in the parasite’s cell membrane .
Comparison with Similar Compounds
Lasalocid: Another polyether ionophore used to prevent coccidiosis in poultry.
Monensin: A widely used ionophore with similar applications in veterinary medicine.
Salinomycin: Known for its anticoccidial properties and also studied for its potential anticancer effects.
Comparison: Semduramicin is unique among ionophores due to its high efficacy against Eimeria maxima and its well-tolerated profile in chickens. Unlike some other ionophores, semduramicin has a lower risk of developing resistance in target parasites, making it a valuable tool in managing coccidiosis .
Properties
Molecular Formula |
C45H76O16 |
---|---|
Molecular Weight |
873.1 g/mol |
IUPAC Name |
2-[(2R,3S,4S,5R)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid |
InChI |
InChI=1S/C45H76O16/c1-22-18-23(2)43(9,50)58-36(22)30-19-31(55-34-13-12-29(52-10)27(6)54-34)40(56-30)42(8)15-14-32(57-42)41(7)16-17-44(61-41)20-28(46)24(3)37(59-44)25(4)38-39(53-11)35(49)26(5)45(51,60-38)21-33(47)48/h22-32,34-40,46,49-51H,12-21H2,1-11H3,(H,47,48)/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31-,32+,34-,35-,36-,37-,38?,39+,40+,41-,42-,43-,44+,45+/m0/s1 |
InChI Key |
WINSLRIENGBHSH-PQHVIVABSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)C6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)O)OC)C)O)C)C)O[C@H]7CC[C@@H]([C@H](O7)C)OC)(C)O)C |
Canonical SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)O)OC)C)O)C)C)OC7CCC(C(O7)C)OC)(C)O)C |
Origin of Product |
United States |
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